molecular formula C10H13F2NO2S B5306620 N-butyl-2,5-difluorobenzenesulfonamide

N-butyl-2,5-difluorobenzenesulfonamide

Cat. No.: B5306620
M. Wt: 249.28 g/mol
InChI Key: AWBHCSABORVBEI-UHFFFAOYSA-N
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Description

N-butyl-2,5-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with fluorine atoms at the 2- and 5-positions and an N-butyl group. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis.

Properties

IUPAC Name

N-butyl-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-2-3-6-13-16(14,15)10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBHCSABORVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic substitution: Products include substituted benzenesulfonamides.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary amines.

Scientific Research Applications

N-butyl-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-butyl-2,5-difluorobenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The butyl group provides additional hydrophobic interactions, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen vs. Alkyl Groups: Replacing the 4-bromo substituent in with an N-butyl group reduces molecular weight (~12 g/mol difference) and increases alkyl chain length, enhancing lipophilicity. Bromine’s electronegativity and steric bulk may favor halogen bonding in biological targets, whereas the butyl group could improve passive diffusion. Cyclopropane’s rigidity might restrict conformational flexibility in binding pockets.

Synthetic and Application Context: The high purity (≥98%) of 4-bromo-2,5-difluorobenzenesulfonamide suggests its utility as a synthetic intermediate, possibly for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

Implications for Functional Properties

  • Electrochemical Properties : Fluorine atoms at the 2- and 5-positions stabilize the sulfonamide moiety against metabolic degradation, a common strategy in drug design.
  • Biological Activity : While specific data are absent, sulfonamides with halogen or alkyl substituents are frequently explored as carbonic anhydrase or protease inhibitors. Substituent positioning and steric effects could modulate target selectivity.

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